4-tert-butyl-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide
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Overview
Description
4-tert-butyl-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a chromenyl moiety, and a benzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromenyl Moiety: The chromenyl moiety can be synthesized through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.
Introduction of the Propylamino Group: The propylamino group can be introduced via a nucleophilic substitution reaction using a suitable amine, such as propylamine.
Formation of the Benzamide Group: The benzamide group can be formed through an amide coupling reaction using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(4-oxo-2-thioxo-thiazolidin-3-yl)benzamide: This compound shares the tert-butyl and benzamide groups but has a different heterocyclic moiety.
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: This compound also contains a tert-butyl group and a benzamide group but differs in the presence of a thiazole ring and a fluorine atom.
Uniqueness
4-tert-butyl-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H26N2O3 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-oxo-4-(propylamino)chromen-3-yl]benzamide |
InChI |
InChI=1S/C23H26N2O3/c1-5-14-24-19-17-8-6-7-9-18(17)28-22(27)20(19)25-21(26)15-10-12-16(13-11-15)23(2,3)4/h6-13,24H,5,14H2,1-4H3,(H,25,26) |
InChI Key |
YBDOAJFZNDLPQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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